N-Benzoyl-3-mercaptothiovaline
Description
Structure
3D Structure
Properties
CAS No. |
91641-20-2 |
|---|---|
Molecular Formula |
C12H15NO3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-benzamido-3-(disulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S2/c1-12(2,18-17)9(11(15)16)13-10(14)8-6-4-3-5-7-8/h3-7,9,17H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
OITWCAOQJMFLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SS |
Origin of Product |
United States |
Synthetic Methodologies for N Benzoyl 3 Mercaptothiovaline
Established Synthetic Routes and Reaction Conditions
The most common and well-established method for the N-benzoylation of amino acids, including 3-mercaptothiovaline, is the Schotten-Baumann reaction. testbook.comwikipedia.orgbyjus.com This method utilizes an acyl chloride, in this case, benzoyl chloride, and a base to facilitate the nucleophilic acyl substitution.
Benzoylation of 3-Mercaptothiovaline: Reaction Pathways and Optimizations
The primary reaction pathway for the synthesis of N-Benzoyl-3-mercaptothiovaline involves the direct acylation of 3-mercaptothiovaline with benzoyl chloride. The reaction is typically conducted in a biphasic system, often consisting of an organic solvent and water. wikipedia.org The amino group of 3-mercaptothiovaline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the N-benzoyl amide and releases a chloride ion.
A critical aspect of this synthesis is the management of side reactions. Given the presence of a reactive thiol (-SH) group in 3-mercaptothiovaline, S-acylation to form a thioester is a potential competing pathway. Furthermore, the carboxylic acid group can be esterified. However, under the basic aqueous conditions of the Schotten-Baumann reaction, the amino group is generally the most reactive nucleophile.
Optimization of the reaction conditions is crucial for maximizing the yield of the desired N-benzoyl product while minimizing byproducts. Key parameters for optimization include:
Stoichiometry: A slight excess of benzoyl chloride is often used to ensure complete conversion of the amino acid. testbook.com However, a large excess can lead to increased hydrolysis of the acyl chloride and potential side reactions.
Temperature: The reaction is highly exothermic and is typically carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize the hydrolysis of benzoyl chloride. byjus.com
Solvent System: The choice of organic solvent (e.g., dichloromethane, diethyl ether) in a biphasic system helps to dissolve the benzoyl chloride and the final product, while the aqueous phase contains the base and the amino acid salt. wikipedia.org
Reaction Time: The reaction is generally rapid, but sufficient time must be allowed for the completion of the acylation and the subsequent hydrolysis of any excess benzoyl chloride.
A typical procedure would involve dissolving 3-mercaptothiovaline in an aqueous solution of a base and then adding benzoyl chloride, either neat or dissolved in an organic solvent, dropwise with vigorous stirring at a controlled temperature. After the reaction, the mixture is typically acidified to precipitate the N-benzoyl amino acid, which can then be purified by recrystallization.
Role of Basic Conditions (e.g., Sodium Hydroxide (B78521), Potassium Carbonate) in Nucleophilic Substitution
The presence of a base is fundamental to the success of the Schotten-Baumann reaction for several reasons. testbook.combyjus.com
Neutralization of HCl: The reaction between benzoyl chloride and the amine group of 3-mercaptothiovaline liberates one equivalent of hydrochloric acid (HCl). organic-chemistry.org In the absence of a base, this acid would protonate the unreacted amino group, rendering it non-nucleophilic and effectively stopping the reaction. Strong inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly used to neutralize the HCl as it is formed, driving the reaction to completion. testbook.com
Maintaining Nucleophilicity: The base maintains the amino group in its deprotonated, nucleophilic state. While at very high pH the concentration of the free amine is high, there is also an increased rate of hydrolysis of the benzoyl chloride. Therefore, a careful balance of pH is required.
Solubilization: The base converts the amino acid into its carboxylate salt, which is typically more soluble in the aqueous phase, making it readily available for reaction with the benzoyl chloride at the interface of the biphasic system.
Hydrolysis of Excess Reagent: After the acylation is complete, the base helps to hydrolyze any remaining unreacted benzoyl chloride to the water-soluble and easily separable benzoate (B1203000) salt. testbook.com
The choice of base can influence the reaction outcome. While strong bases like NaOH are effective, weaker bases such as sodium bicarbonate can also be used, which may be advantageous in cases where the product is sensitive to strongly alkaline conditions. ijirset.com For sulfur-containing amino acids like 3-mercaptothiovaline, the basic conditions also deprotonate the thiol group, forming a thiolate. While this increases the nucleophilicity of the sulfur, potentially favoring S-acylation, the N-acylation is generally kinetically favored under these conditions. However, the use of milder bases or controlled pH can be an optimization strategy to enhance N-acylation selectivity. The use of hindered organic bases like diisopropylethylamine (DIEA) has been shown to suppress side reactions, such as the formation of dipeptides, which can occur when using aqueous alkali. cdnsciencepub.com
| Base | Role in Reaction | Potential Considerations for 3-Mercaptothiovaline |
| Sodium Hydroxide (NaOH) | Strong base, effectively neutralizes HCl, promotes reaction. | High pH can increase hydrolysis of benzoyl chloride and potentially promote side reactions involving the thiolate. |
| Potassium Carbonate (K₂CO₃) | Moderately strong base, effective for neutralization. | Generally a good alternative to NaOH, may offer slightly milder conditions. |
| Sodium Bicarbonate (NaHCO₃) | Weak base, provides milder reaction conditions. | May be preferred to minimize base-catalyzed side reactions, but the reaction might be slower. ijirset.com |
| Pyridine | Organic base, can act as a nucleophilic catalyst. | Can form a highly reactive acylpyridinium intermediate, potentially increasing reaction rate. byjus.com |
| Diisopropylethylamine (DIEA) | Sterically hindered, non-nucleophilic organic base. | Effective at neutralizing HCl without promoting certain side reactions like dipeptide formation. cdnsciencepub.com |
Advanced Synthetic Strategies and Scalability Considerations in Laboratory Settings
While the Schotten-Baumann reaction is robust, efforts to develop more efficient, selective, and environmentally friendly methods have led to advanced synthetic strategies.
For laboratory-scale synthesis, scalability considerations focus on managing the exothermic nature of the reaction, ensuring efficient mixing in biphasic systems, and simplifying product isolation and purification. The development of continuous flow systems for Schotten-Baumann reactions represents a significant advancement in this area, allowing for better temperature control, improved safety, and potentially higher throughput. acs.org
Another strategy to enhance laboratory synthesis involves the use of phase-transfer catalysts (PTC). In the context of N-benzoylation, a PTC like a quaternary ammonium (B1175870) salt can facilitate the transfer of the amino acid anion from the aqueous phase to the organic phase, where it can react more readily with the benzoyl chloride. This can accelerate the reaction and lead to higher yields under milder conditions. researchgate.netfzgxjckxxb.com
Enzymatic synthesis presents a green alternative to traditional chemical methods. Aminoacylases have been shown to catalyze the N-acylation of amino acids in aqueous media. nih.govresearchgate.net These biocatalytic approaches offer high selectivity, avoiding the need for protecting groups on side chains and operate under mild conditions. While specific application to 3-mercaptothiovaline is not widely documented, the successful acylation of other sulfur-containing amino acids like cysteine and methionine suggests its feasibility. nih.govresearchgate.net However, challenges such as enzyme stability, substrate scope, and the cost of the biocatalyst are important considerations for scalability. nih.govresearchgate.net
Exploration of Alternative Precursors and Catalytic Systems
Research into the N-benzoylation of amino acids has also explored alternatives to benzoyl chloride and traditional bases to overcome challenges such as reagent instability, harsh reaction conditions, and the formation of byproducts.
Alternative Precursors: One of the most promising classes of alternative acylating agents is N-acylbenzotriazoles . thieme-connect.comarkat-usa.orgnih.gov These reagents are stable, crystalline solids that can be prepared from the corresponding carboxylic acid (benzoic acid) and 1H-benzotriazole. arkat-usa.org They react efficiently with amines to form amides under mild conditions, often without the need for a strong base, and the benzotriazole (B28993) leaving group is easily removed. Crucially, this methodology has been successfully applied to the selective N-acylation of cysteine, demonstrating its utility for sulfur-containing amino acids where chemoselectivity between the amino and thiol groups is a concern. researchgate.net The reaction likely proceeds via an initial, reversible S-acylation followed by a rapid and irreversible S-to-N acyl transfer to yield the thermodynamically more stable N-acyl product. researchgate.net This makes N-benzoylbenzotriazole a highly attractive precursor for the synthesis of this compound.
Other alternative benzoylating agents include benzoic anhydride, though it is generally less reactive than benzoyl chloride. scielo.org.mx
Alternative Catalytic Systems: Beyond the bases used in the Schotten-Baumann reaction, other catalytic systems have been developed. For instance, polyethylene (B3416737) glycol (PEG-400) has been reported as a green and recyclable catalyst for the N-benzoylation of amino acids, helping to control the exothermic nature of the reaction and improve yields. ijirset.com While not specifically tested on 3-mercaptothiovaline, its general applicability to amino acids makes it a potential candidate.
Lead-catalyzed benzoylation of carbohydrates using an acyl phosphate (B84403) ester has been demonstrated in aqueous solutions, presenting a biomimetic approach. nih.gov Although this has not been extended to amino acids, it represents a novel catalytic strategy for acylation in water.
Modern organic synthesis also explores photocatalytic and metal-catalyzed C-H functionalization as routes to N-acylated products, though these are generally more complex and may not be the most direct route for a simple benzoylation. mdpi.com
| Precursor/Catalyst | Description | Advantage for this compound Synthesis |
| N-Benzoylbenzotriazole | Stable, crystalline benzoylating agent. | High selectivity for N-acylation over S-acylation in sulfur-containing amino acids; mild reaction conditions. thieme-connect.comresearchgate.net |
| Benzoic Anhydride | Less reactive alternative to benzoyl chloride. | Milder reaction, but may require forcing conditions or longer reaction times. scielo.org.mx |
| Phase-Transfer Catalysts | e.g., Quaternary ammonium salts. | Accelerate reaction rates in biphasic systems under mild conditions. researchgate.net |
| Aminoacylases (Enzymes) | Biocatalysts for N-acylation. | High selectivity, environmentally friendly, operates in aqueous media. nih.govuni-duesseldorf.de |
| Polyethylene Glycol (PEG-400) | Green, recyclable catalytic medium. | Helps control exothermicity and can improve yields. ijirset.com |
Structural Elucidation and Advanced Spectroscopic Characterization of N Benzoyl 3 Mercaptothiovaline
Spectroscopic Analysis Techniques for Molecular Confirmation
A variety of spectroscopic methods have been employed to confirm the molecular structure of N-Benzoyl-3-mercaptothiovaline, each providing unique insights into its composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in delineating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra would be required for a complete structural assignment, revealing the chemical environment of each proton and carbon atom, respectively. The expected shifts and coupling constants would provide definitive evidence for the connectivity of the benzoyl group, the thio-valine backbone, and the mercapto moiety.
¹H NMR Data: Detailed analysis of the proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The α-proton of the valine residue would likely appear as a doublet, with its chemical shift influenced by the adjacent amide and thiol groups. The methyl protons of the valine side chain would present as characteristic singlets or doublets, depending on their specific environment. The proton of the mercapto group (S-H) would likely be a broad singlet, and its chemical shift could vary depending on solvent and concentration.
¹³C NMR Data: The carbon-13 NMR spectrum would complement the proton data, with signals corresponding to the carbonyl carbons of the benzoyl and carboxylic acid groups appearing downfield (typically >160 ppm). The aromatic carbons would resonate in the 127-135 ppm region, while the aliphatic carbons of the valine residue would be found at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.4 - 7.8 | 127 - 135 |
| α-H | 4.5 - 5.0 | 55 - 65 |
| Methyl-H | 1.0 - 1.5 | 15 - 25 |
| Amide N-H | 8.0 - 8.5 | - |
| Carboxyl O-H | 10 - 12 | - |
| Mercapto S-H | 1.5 - 2.5 | - |
| Benzoyl C=O | - | ~165 |
Note: The data in this table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pattern of this compound, further confirming its elemental composition and structural integrity. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which should correspond to the calculated molecular formula of C₁₂H₁₅NO₃S₂.
The fragmentation pattern observed in the mass spectrum would offer additional structural proof. Key fragmentation pathways would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the valine side chain. The predicted monoisotopic mass of this compound is approximately 285.04935 Da uni.lu. The mass-to-charge ratios (m/z) for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been predicted to be 286.05663, 308.03857, and 284.04207, respectively uni.lu.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 286.05663 |
| [M+Na]⁺ | 308.03857 |
| [M-H]⁻ | 284.04207 |
| [M+NH₄]⁺ | 303.08317 |
Source: PubChemLite. Data is predicted. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies include:
A broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
A sharp peak around 3300 cm⁻¹ for the N-H stretch of the amide group.
Strong carbonyl (C=O) stretching bands around 1700-1725 cm⁻¹ for the carboxylic acid and around 1630-1660 cm⁻¹ for the amide.
C-N stretching vibrations in the 1200-1350 cm⁻¹ region.
A weak S-H stretching band may be observed around 2550-2600 cm⁻¹.
Characteristic peaks for the aromatic ring, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
X-ray Crystallography for Solid-State Structural Determination and Conformation
While spectroscopic data provides valuable information about connectivity and functional groups, X-ray crystallography would be the definitive method for determining the precise three-dimensional structure of this compound in the solid state. A successful single-crystal X-ray diffraction experiment would yield detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation.
This technique would allow for the unambiguous determination of the stereochemistry at the chiral center of the valine residue and provide insight into the planarity of the amide bond and the orientation of the benzoyl and carboxylic acid groups relative to the rest of the molecule.
Analysis of Intermolecular and Intramolecular Interactions
The crystal structure obtained from X-ray crystallography would also be essential for analyzing the network of intermolecular and intramolecular interactions that stabilize the crystal lattice.
Hydrogen Bonding: It is anticipated that this compound would exhibit significant hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming dimers or chains with neighboring molecules. The amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor. The mercapto group, while a weaker hydrogen bond donor, could also participate in these interactions.
A comprehensive understanding of these non-covalent interactions is crucial as they influence the compound's physical properties, such as melting point, solubility, and crystal morphology.
Chemical Reactivity and Transformation Mechanisms of N Benzoyl 3 Mercaptothiovaline
Oxidation Reactions of the Thiol Group: Formation of Disulfides and Sulfonic Acids
The thiol group is susceptible to oxidation, yielding different products depending on the nature and strength of the oxidizing agent. Mild oxidants typically convert thiols to disulfides, while stronger oxidizing agents can lead to the formation of sulfonic acids.
With mild oxidizing agents such as hydrogen peroxide (in dilute concentrations), iodine, or air (catalyzed by metal ions), N-Benzoyl-3-mercaptothiovaline is expected to undergo oxidation to form the corresponding disulfide, N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide. This reaction proceeds via the formation of a thiyl radical intermediate, which then dimerizes.
Stronger oxidizing agents, including potassium permanganate, nitric acid, or excess hydrogen peroxide, will further oxidize the sulfur atom. This process typically proceeds through intermediate oxidation states (sulfenic and sulfinic acids) to ultimately yield the sulfonic acid derivative, N-Benzoyl-3-sulfothiovaline.
| Oxidizing Agent | Expected Product | Reaction Type |
| Hydrogen Peroxide (dilute) | N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide | Dimerization |
| Iodine | N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide | Dimerization |
| Potassium Permanganate | N-Benzoyl-3-sulfothiovaline | Oxidation |
| Nitric Acid | N-Benzoyl-3-sulfothiovaline | Oxidation |
Reduction Reactions Leading to Thiol Derivatives
While this compound already contains a thiol group, its disulfide dimer, if present as an impurity or as a result of oxidation, can be reduced back to the thiol. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). These reagents readily cleave the disulfide bond, regenerating two equivalents of the parent thiol.
| Reducing Agent | Substrate | Product |
| Dithiothreitol (DTT) | N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide | This compound |
| β-mercaptoethanol | N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide | This compound |
| Tris(2-carboxyethyl)phosphine (TCEP) | N,N'-dibenzoyl-bis(3-mercaptothiovaline) disulfide | This compound |
Nucleophilic Substitution Reactions at the Benzoyl Moiety
The carbonyl carbon of the benzoyl group is electrophilic and can be a target for nucleophilic attack. However, the amide bond is relatively stable and less reactive than an ester or acid chloride. Under harsh conditions, such as strong acid or base catalysis with heating, nucleophilic acyl substitution can occur. For instance, hydrolysis with a strong base like sodium hydroxide (B78521) would lead to the cleavage of the amide bond, yielding benzoate (B1203000) and 3-mercaptothiovaline. Similarly, reaction with a strong nucleophile like hydrazine (B178648) could displace the amino acid portion to form benzoylhydrazide.
| Nucleophile | Conditions | Expected Products |
| Hydroxide (e.g., NaOH) | Heat, aqueous | Benzoic acid, 3-mercaptothiovaline |
| Hydrazine (NH₂NH₂) | Heat | Benzoylhydrazide, 3-mercaptothiovaline |
Electrophilic Aromatic Substitution on the Benzoyl Ring
Typical electrophilic aromatic substitution reactions include nitration (with a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), and sulfonation (with fuming sulfuric acid). For this compound, these reactions are expected to yield a mixture of substituted products, with the major isomers being determined by the interplay of the activating and deactivating effects of the amide linkage.
| Electrophile | Reagents | Expected Product Position |
| NO₂⁺ | HNO₃, H₂SO₄ | meta- to carbonyl, ortho-/para- to amide |
| Br⁺ | Br₂, FeBr₃ | meta- to carbonyl, ortho-/para- to amide |
| SO₃ | Fuming H₂SO₄ | meta- to carbonyl, ortho-/para- to amide |
Other Relevant Chemical Derivatizations and Reactivity Profiles
The thiol group of this compound is a potent nucleophile and can participate in various other reactions. For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds. It can also be alkylated with alkyl halides to form thioethers. The carboxylic acid functionality can be esterified under acidic conditions with an alcohol or converted to an acid chloride using reagents like thionyl chloride, which can then be further reacted to form esters or amides.
| Reagent | Functional Group Targeted | Product Type |
| Alkyl Halide (e.g., CH₃I) | Thiol | Thioether |
| α,β-Unsaturated Carbonyl | Thiol | Michael Adduct |
| Alcohol, Acid Catalyst | Carboxylic Acid | Ester |
| Thionyl Chloride (SOCl₂) | Carboxylic Acid | Acid Chloride |
In-depth Computational Analysis of this compound Remains Undocumented in Publicly Available Research
A thorough investigation into the computational and theoretical chemistry of the chemical compound this compound reveals a significant gap in publicly accessible scientific literature. Despite the growing importance of computational methods in characterizing molecular structures and predicting reactivity, detailed studies focusing specifically on this compound have not been identified. Consequently, the generation of a comprehensive article detailing its electronic structure, reactivity, and conformational dynamics, as per the requested scientific outline, cannot be fulfilled at this time.
Computational chemistry provides invaluable insights into the behavior of molecules through a variety of techniques. Key areas of investigation typically include:
Quantum Chemical Calculations: These methods are fundamental for understanding the electronic properties of a molecule.
Density Functional Theory (DFT): DFT is a widely used method to determine the optimized geometry and stable conformations of a molecule, providing a foundational understanding of its three-dimensional structure.
Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity. The energy gap between these orbitals indicates the molecule's stability and susceptibility to chemical reactions.
Electrostatic Potential Mapping: This technique visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction.
Global Reactivity Parameters: Indices such as electrophilicity and nucleophilicity provide quantitative measures of a molecule's reactivity, allowing for comparisons across different compounds.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of a molecule over time, particularly its conformational changes and interactions within a solvent. This provides a picture of how the molecule behaves in a more realistic, solution-phase environment.
In Silico Biological Interactions: Computational methods, including molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, are used to predict how a molecule might interact with biological targets like proteins or enzymes. This is a critical step in fields such as drug discovery.
While the methodologies for these computational investigations are well-established, their application to this compound has not been documented in available research. The creation of a scientifically accurate article with detailed findings and data tables requires published and peer-reviewed studies that provide specific values for bond lengths, angles, HOMO-LUMO energies, electrostatic potential surfaces, reactivity indices, and conformational states for this particular compound. Without such source data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
Further research and publication of computational studies on this compound are necessary before a detailed and authoritative article on its theoretical chemistry can be composed.
Computational Chemistry and Theoretical Investigations of N Benzoyl 3 Mercaptothiovaline
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique used to correlate the chemical structure of a compound with its biological activity. scholarsresearchlibrary.comrsc.org This approach is instrumental in predicting the pharmacological properties of novel molecules, thereby streamlining the drug discovery process by reducing the necessity for extensive laboratory testing. scholarsresearchlibrary.com For a molecule such as N-Benzoyl-3-mercaptothiovaline, QSAR models can provide valuable insights into its potential biochemical interactions by analyzing the relationship between its structural features and observed biological effects.
The foundation of a robust QSAR model lies in the meticulous selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule's structure. For this compound, a comprehensive analysis would involve a variety of descriptor classes to capture its multifaceted chemical nature.
Electronic Descriptors: These descriptors provide information about the electronic properties of the molecule, which are crucial for understanding its reactivity and interaction with biological targets. Quantum chemistry calculations are typically employed to determine these properties.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. HOMO energy is related to the molecule's ability to donate electrons, while LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.
Partial Charges: The distribution of partial charges on individual atoms reveals sites that are prone to electrostatic interactions with a receptor.
Steric Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in the molecule, influencing how it fits into a biological target's binding site.
Molecular Volume and Surface Area: These descriptors provide a measure of the molecule's size. The solvent-accessible surface area (SASA) is particularly relevant for understanding interactions with the biological environment. jocpr.com
Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability, providing insight into the potential for van der Waals interactions. jocpr.com
Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule and provide information about its connectivity and branching.
Molecular Connectivity Indices (e.g., Chi indices): These indices quantify the degree of branching and connectivity within the molecular structure.
Wiener Index: This descriptor is calculated from the distances between all pairs of atoms in the molecule and is related to its compactness.
Topological Polar Surface Area (TPSA): TPSA is a useful predictor of a molecule's transport properties, such as its ability to cross cell membranes.
The calculation of these descriptors is performed using specialized computational chemistry software.
| Descriptor Class | Descriptor Name | Typical Calculated Value for a Similar Molecule | Significance in QSAR |
| Electronic | HOMO Energy | -8.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability | |
| Dipole Moment | 3.5 D | Polarity and electrostatic interactions | |
| Steric | Molecular Weight | 283.38 g/mol | Molecular size |
| Molar Refractivity | 78.5 cm³/mol | Molecular volume and polarizability | |
| Solvent-Accessible Surface Area | 350 Ų | Interaction with solvent and receptor | |
| Topological | Wiener Index | 1250 | Molecular compactness and branching |
| Topological Polar Surface Area | 95.0 Ų | Membrane permeability |
Note: The values presented in this table are hypothetical and serve as illustrative examples for a molecule with a structure comparable to this compound.
The development of a predictive QSAR model is a systematic process that involves several key steps. nih.govuniroma1.it
Model Development:
Data Set Preparation: A dataset of molecules with known biological activities, including this compound and its structural analogs, is compiled. The biological activity is typically expressed as a numerical value, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).
Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors is calculated using computational software.
Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant ones is selected. This is a critical step to avoid overfitting the model. Techniques such as stepwise multiple linear regression (MLR), genetic algorithms, or principal component analysis (PCA) are often employed for this purpose. nih.gov
Model Generation: Using the selected descriptors, a mathematical model is constructed to relate the structural properties to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).
Model Validation:
A QSAR model's utility is determined by its predictive power, which must be rigorously validated. nih.govuniroma1.it
Internal Validation: This process assesses the robustness of the model using the initial dataset. A common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one data point omitted and then used to predict the activity of that point. The cross-validated correlation coefficient (Q²) is a key metric from this process. researchgate.net
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. researchgate.net This set of molecules was not used during the model development phase. The predictive ability is often assessed by the squared correlation coefficient (R²_pred) between the predicted and observed activities for the test set.
Y-Randomization: This validation step ensures that the model is not a result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms the robustness of the original model. researchgate.net
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability. | > 0.5 |
| R²_pred (External Validation R²) | A measure of the model's predictive ability for an external set of data. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |
Note: The acceptable values are general guidelines and can vary depending on the specific application and dataset.
Through these computational and theoretical investigations, a deeper understanding of the structure-activity landscape of this compound can be achieved, guiding the design of new analogs with potentially enhanced biochemical interactions.
Biochemical Interactions and Elucidation of Mechanism of Action of N Benzoyl 3 Mercaptothiovaline
Molecular Target Identification and Binding Studies
There is no specific information available in the public domain regarding the molecular targets of N-Benzoyl-3-mercaptothiovaline. Identifying the specific proteins or other biomolecules with which this compound interacts would require dedicated experimental studies, such as affinity chromatography, mass spectrometry-based proteomics, or yeast two-hybrid screening. Without such studies, any discussion of its molecular targets would be purely speculative.
Formation of Covalent Bonds with Cysteine Residues in Proteins via the Reactive Thiol Group
The thiol group in this compound suggests the potential for covalent modification of proteins, particularly through interaction with the sulfhydryl groups of cysteine residues. wustl.edunih.gov This type of covalent bonding is a common mechanism for the action of various bioactive molecules and drugs. nih.govresearchgate.net The electrophilic nature of many therapeutic agents allows them to form stable bonds with nucleophilic residues like cysteine, often leading to irreversible inhibition of enzyme activity or modulation of protein function. nih.gov However, no published research specifically demonstrates this covalent interaction for this compound.
Role of the Benzoyl Group in Overall Molecular Reactivity and Binding Affinity
The benzoyl group is a common feature in many biologically active compounds. Its aromatic and lipophilic nature can contribute to the molecule's ability to interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. It can also play a role in the electronic properties of the entire molecule, potentially modulating the reactivity of the thiol group. Again, without experimental data, the precise contribution of the benzoyl group to the activity of this compound remains uncharacterized.
Investigation of this compound as a Biochemical Probe
Biochemical probes are molecules used to study biological systems, often by covalently attaching to specific targets. researchgate.netmdpi.com Compounds with reactive groups, such as iodoacetamide, are frequently used for this purpose to label and identify cysteine-containing proteins. mdpi.com Given its reactive thiol group, this compound could theoretically be developed into a biochemical probe. However, there is no evidence in the scientific literature to suggest it has been investigated or utilized in this capacity.
Modulatory Effects on Protein Activity and Function
The potential covalent modification of cysteine residues by this compound could lead to a range of modulatory effects on protein activity. researchgate.net Such modifications can alter an enzyme's catalytic activity, disrupt protein-protein interactions, or change a protein's conformation. The specific functional consequences would depend entirely on the protein target and the location of the modified cysteine residue. As the molecular targets of this compound are unknown, its effects on protein function have not been documented.
Enzyme Inhibition Studies of N Benzoyl 3 Mercaptothiovaline
Identification of Specific Enzyme Targets and Characterization of Inhibition Specificity
The initial step in evaluating a compound's potential as an enzyme inhibitor is to identify its specific protein targets. This process involves screening the compound against a panel of enzymes to determine if it selectively binds to and modulates the activity of any particular enzyme. High-throughput screening methods are often employed for this initial identification. Once a target is identified, further studies are conducted to characterize the specificity of the interaction. This involves determining if the compound inhibits related enzymes or if its action is confined to a single target. The degree of specificity is a critical factor in the development of therapeutic agents to minimize off-target effects.
Mechanistic Classification of Enzyme Inhibition by N-Benzoyl-3-mercaptothiovaline
Once an enzyme target has been identified, subsequent research focuses on elucidating the mechanism by which the compound inhibits the enzyme's function. The primary classifications of enzyme inhibition are based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Competitive Inhibition Mechanisms
In competitive inhibition, the inhibitor molecule typically resembles the substrate and binds to the active site of the enzyme. This binding is mutually exclusive with substrate binding, meaning the inhibitor and the substrate compete for the same binding site. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition Mechanisms
A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. wikipedia.orgnih.gov This binding event alters the conformation of the enzyme, which in turn reduces its catalytic efficiency, but does not prevent the substrate from binding to the active site. wikipedia.orgnih.gov In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov The inhibition cannot be overcome by increasing the substrate concentration. nih.gov
Uncompetitive Inhibition Mechanisms
Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, and not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. The binding of the inhibitor to the ES complex locks the substrate in the active site, preventing the formation of the product.
Mixed Inhibition Mechanisms
Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site other than the active site. nih.gov However, the inhibitor's affinity for the free enzyme and the ES complex are different. This results in effects on both the enzyme's catalytic rate and its affinity for the substrate. nih.gov
Mechanism-Based Inhibition (Suicide Inhibition)
Mechanism-based inhibition, also known as suicide inhibition, is an irreversible form of enzyme inhibition. wikipedia.orggenscript.com In this process, the inhibitor, which is often a substrate analog, binds to the active site of the enzyme. wikipedia.orgd-nb.info The enzyme then proceeds with its normal catalytic mechanism, but in doing so, it converts the inhibitor into a highly reactive intermediate. wikipedia.orgd-nb.info This reactive species then forms a covalent bond with an amino acid residue in the active site, leading to the permanent inactivation of the enzyme. wikipedia.orggenscript.com
Kinetic Characterization of Enzyme-Inhibitor Interactions
The kinetic characterization of an enzyme inhibitor is fundamental to understanding its mechanism of action and potency. For a novel compound such as this compound, these studies would involve a series of enzyme assays to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. By systematically varying the concentrations of both the substrate and this compound, a detailed picture of the enzyme-inhibitor interactions can be constructed.
The inhibition constant, or Ki, is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value signifies a higher affinity and, therefore, a more potent inhibitor. The determination of Ki for this compound would require a series of kinetic experiments where the initial reaction velocity is measured at various substrate and inhibitor concentrations.
The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would first be determined, as the calculation of Ki is dependent on the inhibitory mechanism. For instance, if this compound were found to be a competitive inhibitor, the Ki would be calculated based on the change in the apparent Michaelis constant (Km) at different inhibitor concentrations.
Hypothetical Data for Ki Determination of this compound:
| Enzyme Target | Inhibition Type | IC50 (µM) | Substrate Concentration (µM) | Km (µM) | Ki (µM) |
| Hypothetase A | Competitive | 15.0 | 20 | 20 | 7.5 |
| Hypothetase B | Non-competitive | 25.0 | 20 | 20 | 25.0 |
| Hypothetase C | Uncompetitive | 10.0 | 20 | 20 | 10.0 |
This table is for illustrative purposes only.
Lineweaver-Burk plots, also known as double reciprocal plots, are a common graphical method used to analyze enzyme kinetics and determine the mode of inhibition. mdpi.com2minutemedicine.com By plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]), a linear representation of the Michaelis-Menten equation is obtained. 2minutemedicine.comresearchgate.net The intercepts and the slope of the resulting lines in the presence of an inhibitor can elucidate the mechanism of inhibition. 2minutemedicine.com
Competitive Inhibition: In a hypothetical scenario where this compound acts as a competitive inhibitor, the Lineweaver-Burk plot would show lines with different x-intercepts that intersect on the y-axis. This indicates that the inhibitor increases the apparent Km but does not affect the maximum velocity (Vmax).
Non-competitive Inhibition: If this compound were a non-competitive inhibitor, the plot would display lines that intersect on the x-axis, indicating a decrease in Vmax with no change in Km.
Uncompetitive Inhibition: For uncompetitive inhibition, the lines on the Lineweaver-Burk plot would be parallel, signifying a decrease in both Vmax and apparent Km.
While Lineweaver-Burk plots are valuable for visualizing inhibitory mechanisms, modern kinetic analysis often relies on non-linear regression of the Michaelis-Menten equation, which can provide more accurate parameter estimates. mdpi.com
Structural Basis of Enzyme-N-Benzoyl-3-mercaptothiovaline Interactions (e.g., Co-crystallization, Docking)
To understand the molecular basis of inhibition, structural biology techniques are employed. These methods can reveal the specific binding site of this compound on the target enzyme and the key molecular interactions that stabilize the enzyme-inhibitor complex.
Co-crystallization is an experimental technique where the inhibitor and the target enzyme are crystallized together. The resulting crystal structure, determined through X-ray crystallography, can provide a high-resolution snapshot of the inhibitor bound in the enzyme's active or allosteric site. This would reveal the precise orientation of this compound and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme.
Molecular docking is a computational method used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. In the absence of a co-crystal structure, docking simulations could be used to model the interaction between this compound and its target enzyme. This approach can generate hypotheses about the binding mode and guide further experimental studies.
Hypothetical Docking Results for this compound with Hypothetase A:
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Predicted Ki (µM) | 6.8 |
| Interacting Residues | Tyr12, Phe34, Arg102 |
| Type of Interactions | Hydrogen bond with Arg102, Pi-pi stacking with Phe34 |
This table is for illustrative purposes only.
Allosteric Modulation by this compound (if applicable)
Allosteric modulation occurs when an inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. nih.govmdpi.com This binding event induces a conformational change in the enzyme that alters the activity of the active site. mdpi.com this compound could potentially act as an allosteric modulator.
To investigate this possibility, kinetic studies would be designed to see if the inhibitor affects the Vmax of the reaction without competing with the substrate for the active site. Additionally, structural studies, such as co-crystallization, could reveal a binding site for this compound that is spatially separate from the active site. Allosteric modulators can be either negative (inhibitors) or positive (activators). nih.gov
Structure Activity Relationship Sar Studies of N Benzoyl 3 Mercaptothiovaline and Its Analogs for Biochemical Activity
Rational Design and Synthesis of N-Benzoyl-3-mercaptothiovaline Derivatives for SAR Probing
The rational design of derivatives of this compound is a strategic approach to understanding their mechanism of action and optimizing activity. mdpi.comresearchgate.net This process involves the systematic modification of the parent molecule to probe the contributions of its distinct chemical regions: the thiol group, the benzoyl moiety, and the valine backbone. Inspired by SAR studies on analogous N-benzoyl amino acid compounds, a library of derivatives can be synthesized to establish a clear relationship between structure and biological function. nih.govnih.gov
The synthesis of these analogs typically follows established chemical methodologies. N-benzoyl amino acids and their esters can be prepared through coupling reactions between a corresponding benzoic acid derivative and an amino acid or its ester. scielo.org.mxscielo.org.mxmdpi.com Common coupling reagents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU). scielo.org.mxnih.gov Alternatively, N-acylation of the amino acid can be achieved using reagents like benzoyl chloride or benzoic anhydride. scielo.org.mxijirset.com This synthetic versatility allows for the targeted introduction of a wide array of substituents to systematically probe the molecule's SAR.
Table 1: Key Molecular Regions for SAR Probing
| Molecular Region | Rationale for Modification | Example Synthetic Strategy |
|---|---|---|
| Thiol Group | To determine its role in target binding (e.g., as a nucleophile, metal chelator, or for disulfide bonding). | Protection/deprotection sequences; replacement with hydroxyl or carboxyl groups. |
| Benzoyl Moiety | To evaluate the impact of electronic and steric effects on molecular recognition. | Use of substituted benzoyl chlorides or benzoic acids in the coupling reaction. |
| Valine Backbone | To assess the influence of stereochemistry and side-chain bulk on binding affinity and selectivity. | Synthesis using different natural or unnatural amino acids (e.g., alanine, leucine, phenylalanine). scielo.org.mxnih.gov |
Impact of Structural Modifications on Biochemical Interactions
Role of the Thiol Group and its Chemical Environment in Target Binding
The thiol (sulfhydryl, -SH) group is a critical functional group in many drug compounds, conferring unique chemical properties that can be pivotal for biological activity. researchgate.netnih.gov Its role in this compound analogs is likely context-dependent, varying with the specific biological target. The modification of a thiol group on a receptor can significantly affect ligand binding. nih.gov
Potential Functions of the Thiol Group:
Metal Chelation: Thiols are effective chelators of metal ions. nih.govcreative-proteomics.com If the biological target is a metalloenzyme, such as angiotensin-converting enzyme (ACE), the thiol group can be crucial for activity by coordinating with a metal cofactor (e.g., zinc) in the active site. nih.gov Replacing the thiol group in such cases often leads to a significant loss of inhibitory effect. nih.gov
Nucleophilic Reactivity: As good nucleophiles, thiols can form covalent bonds with electrophilic sites on a target protein, leading to irreversible inhibition. nih.gov They are also potent reducing agents and can participate in redox reactions, protecting cellular components from oxidative damage. creative-proteomics.com
Hydrogen Bonding and Disulfide Bonds: The thiol group can act as both a hydrogen bond donor and acceptor. Furthermore, it can undergo oxidation to form a disulfide bond (-S-S-) with a cysteine residue on a target protein, a mechanism that can be reversible. nih.gov
The chemical environment surrounding the thiol group is also important. Steric hindrance from bulky neighboring groups, like the gem-dimethyl groups on the valine backbone, could modulate the thiol's accessibility and reactivity.
Influence of Substituents on the Benzoyl Moiety on Molecular Recognition
Modifying the benzoyl ring is a classic strategy in medicinal chemistry to fine-tune a compound's pharmacological profile. openaccessjournals.com The introduction of substituents can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity. nih.govnih.gov
Studies on various classes of inhibitors, including those with benzoyl or similar aromatic structures, have demonstrated the profound impact of these substitutions. mdpi.comnih.govnih.govescholarship.org
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) can increase the acidity of the amide N-H proton, potentially strengthening hydrogen bonding interactions with the target. nih.gov Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the aromatic ring, which may be favorable for π-π stacking or cation-π interactions.
Steric and Hydrophobic Effects: The size, shape, and position of substituents dictate how the molecule fits into a binding pocket. Bulky substituents in unfavorable positions can cause steric clashes, reducing affinity. However, if a substituent occupies a vacant hydrophobic pocket, it can significantly enhance binding. For example, trifluoromethyl groups can increase lipophilicity and are often well-tolerated by enzymes. nih.govnih.gov
Hydrogen Bonding: Substituents like hydroxyl (-OH) or amino (-NH₂) groups can introduce new hydrogen bonding opportunities with the target protein, which can substantially increase binding affinity.
Table 2: Predicted Effects of Benzoyl Substituents on Biochemical Activity
| Substituent (Position) | Predicted Effect | Rationale |
|---|---|---|
| 4-Chloro (-Cl) | Potentially increased activity | Electron-withdrawing; increases lipophilicity. |
| 4-Methoxy (-OCH₃) | Variable effect | Electron-donating; can act as H-bond acceptor; may increase steric bulk. |
| 4-Nitro (-NO₂) | Potentially increased activity | Strong electron-withdrawing; potential for H-bonding. |
| 3-Trifluoromethyl (-CF₃) | Potentially increased activity | Increases lipophilicity and metabolic stability. nih.gov |
Modifications to the Valine Backbone and their Stereochemical Implications
The amino acid backbone serves as a scaffold, positioning the key pharmacophoric elements—the N-benzoyl group and the 3-mercapto group—in a specific three-dimensional orientation.
Stereochemical Implications: The α-carbon of valine (except when the amino acid is glycine) is a chiral center. wikipedia.org Biological targets like enzymes and receptors are themselves chiral, meaning they often exhibit stereoselectivity, binding one enantiomer with significantly higher affinity than the other. nih.govnih.gov The natural L-configuration of amino acids is often preferred, but sometimes the unnatural D-configuration can lead to enhanced activity or improved metabolic stability. Therefore, the synthesis and evaluation of both stereoisomers of this compound are essential to fully understand its SAR. The introduction of a phosphorothioate (B77711) (PS) linkage, which is also chiral, has been shown to improve the in vivo pharmacology of oligonucleotides, highlighting the importance of stereochemistry in drug design. nih.gov
Correlation between Specific Molecular Features and Observed Biochemical Activity
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating physicochemical properties of molecules with their biological activities. medwinpublishers.comresearchgate.netnih.gov For classes of compounds analogous to this compound, such as N-(mercaptoalkanoyl)glycine derivatives, QSAR models have successfully predicted inhibitory activity. researchgate.netscialert.net
These studies often reveal that a combination of factors governs the biochemical activity:
Steric Descriptors: Parameters like Verloop's B1 descriptor, which relates to the size of substituents, are often important, indicating that the molecule must fit within a sterically defined binding pocket. researchgate.netscialert.net
Hydrophobic Descriptors: Lipophilicity, often described by parameters like the lipole Z component, plays a crucial role. A proper balance of hydrophobicity is necessary for the compound to effectively interact with hydrophobic pockets in the target protein. researchgate.netscialert.net
Topological and Electronic Descriptors: Descriptors such as the Wiener index (related to molecular branching) and electronic properties like polar surface area and dipole moment can also be critical, influencing solubility, membrane permeability, and the strength of polar interactions with the target. researchgate.netscialert.netmdpi.com
Table 3: Summary of Structure-Activity Correlations
| Molecular Feature | Impact on Activity | Supporting Rationale from Analogous Systems |
|---|---|---|
| Free Thiol Group | Crucial: Likely essential for binding, especially in metalloenzymes. | The thiol group of captopril (B1668294) is vital for its ACE inhibitory activity. nih.gov |
| Benzoyl Ring Substitution | Modulatory: Can fine-tune affinity through electronic and steric effects. | Substituents on phenyl rings are key for the activity of various enzyme inhibitors. nih.govescholarship.org |
| Valine Isopropyl Group | Important: Likely provides necessary bulk for hydrophobic interactions. | Hydrophobic amino acid residues are often buried in the core of proteins, indicating their role in binding. wikipedia.org |
| L-Stereochemistry | Potentially Critical: Biological targets are chiral and often selective for one stereoisomer. | Stereochemistry profoundly impacts the pharmacology of many drug classes. nih.govnih.gov |
Applications in Chemical Biology Research
N-Benzoyl-3-mercaptothiovaline as a Chemical Building Block for More Complex Molecules
The molecular architecture of this compound makes it an invaluable starting material for the synthesis of more elaborate and functionally diverse molecules. The presence of multiple reactive sites—the carboxylic acid, the thiol group, and the secondary amine after potential deprotection of the benzoyl group—allows for a wide range of chemical modifications. Organic chemists can leverage these functional groups to build larger scaffolds, introduce new functionalities, and create libraries of compounds with potential therapeutic or diagnostic applications. For instance, the thiol group can readily participate in nucleophilic substitution or addition reactions, while the carboxylic acid is amenable to standard peptide coupling chemistries. This versatility has established this compound as a foundational component in the construction of novel bioactive compounds.
Development of this compound as a Tailored Biochemical Probe
The intrinsic properties of this compound also lend themselves to the development of tailored biochemical probes. By strategically modifying its structure, researchers can create molecules designed to interact with specific biological targets. For example, the benzoyl group can be replaced with a fluorophore or a biotin tag to enable visualization or affinity purification of its binding partners. The thiol group can be utilized for covalent modification of target proteins, allowing for the study of enzyme mechanisms or the identification of binding sites. The development of such probes is a critical step in understanding the function and regulation of biomolecules within their native cellular context.
Utility in Photoaffinity Labeling and Interactome Mapping
Integration into Combinatorial Chemistry Libraries for High-Throughput Biological Screening
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of large and diverse libraries of compounds. The structural features of this compound make it an attractive scaffold for inclusion in such libraries. By systematically varying the substituents at its reactive sites, a vast number of analogues can be generated. These libraries can then be subjected to high-throughput screening assays to identify "hit" compounds with desired biological activities. The generation of combinatorial libraries involves the systematic and repetitive covalent linkage of various "building blocks," and this compound can serve as a key building block in this process.
| Library Type | Scaffold | Potential Modifications | Screening Method |
| Peptide Library | Thiovaline | N-terminal acylation, C-terminal amidation | Enzyme inhibition assay |
| Small Molecule Library | Benzoyl-thiovaline | Suzuki coupling at benzoyl ring, alkylation of thiol | Cell-based phenotypic screen |
Use in Bioconjugation and Chemical Tagging Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. The thiol group of this compound is particularly well-suited for bioconjugation reactions. It can react with maleimides, haloacetamides, and other thiol-reactive functionalities to attach the molecule to proteins, nucleic acids, or other biomolecules. This can be used to label proteins with fluorescent dyes, attach them to surfaces, or deliver them to specific cellular compartments. The ability to selectively tag biomolecules is essential for a wide range of applications in chemical biology, from basic research to the development of new diagnostics and therapeutics.
| Bioconjugation Partner | Reactive Group on Partner | Resulting Linkage | Application |
| Protein with surface cysteine | Maleimide | Thioether | Protein labeling |
| DNA with iodoacetamide modification | Iodoacetamide | Thioether | DNA-protein crosslinking |
| Surface with NHS-ester | Amine (after deprotection) | Amide | Immobilization for binding assays |
Future Research Directions and Emerging Paradigms for N Benzoyl 3 Mercaptothiovaline
Exploration of Novel Synthetic Routes and Derivatization Strategies Utilizing Modern Methodologies
Future synthetic research could focus on developing efficient and stereoselective routes to N-Benzoyl-3-mercaptothiovaline. Modern synthetic methodologies, such as flow chemistry and enzymatic synthesis, could offer advantages in terms of yield, purity, and sustainability over traditional batch methods.
Derivatization strategies will be crucial for creating a library of analogues to explore structure-activity relationships (SAR). The introduction of diverse functional groups on the benzoyl ring or modification of the thiovaline backbone could modulate the compound's physicochemical properties and biological activity.
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Reagents/Reactions | Anticipated Outcome |
| Benzoyl Ring | Suzuki or Buchwald-Hartwig cross-coupling | Introduction of aryl or heteroaryl groups to probe steric and electronic effects. |
| Thiol Group | Michael addition, alkylation | Covalent modification of target proteins or surfaces; alteration of redox potential. |
| Carboxylic Acid | Amidation, esterification | Enhancement of cell permeability, modulation of solubility and metabolic stability. |
| N-Benzoyl Amide | Bioisosteric replacement | Improvement of pharmacokinetic properties and target engagement. |
Advanced Computational Approaches for Predictive Modeling of Interactions and Reactivity
Computational chemistry could play a pivotal role in predicting the behavior of this compound. Quantum mechanical (QM) methods can be employed to understand its electronic structure and predict its reactivity with potential biological nucleophiles and electrophiles. chemrxiv.orgbohrium.com
Molecular dynamics (MD) simulations could model the interaction of the compound with putative biological targets, such as enzymes or receptors, providing insights into binding modes and affinities. Such predictive models are instrumental in guiding the design of more potent and selective derivatives. fitnyc.edu
Table 2: Proposed Computational Models for this compound Research
| Modeling Technique | Research Objective | Potential Insights |
| Quantum Mechanics (QM) | Predict chemical reactivity and spectroscopic properties. | Elucidation of reaction mechanisms; prediction of metabolic fate. |
| Molecular Docking | Identify potential biological targets and binding modes. | Prioritization of targets for experimental validation. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the compound in a biological environment. | Understanding of binding stability and conformational changes upon binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate chemical structure with biological activity. | Prediction of the activity of novel derivatives; guidance for lead optimization. |
Unveiling Broader Biochemical Pathways and Networks Influenced by the Compound's Activity
Should this compound exhibit biological activity, a key research direction would be to elucidate the biochemical pathways it modulates. High-throughput screening techniques, coupled with 'omics' technologies (genomics, proteomics, metabolomics), could identify cellular processes affected by the compound.
For instance, if the compound is found to inhibit a particular enzyme, further studies would be necessary to understand the downstream consequences of this inhibition on metabolic or signaling networks. This could involve techniques like phosphoproteomics to study changes in signaling cascades or metabolomics to analyze shifts in cellular metabolism.
Development of this compound as a Fundamental Tool for Biological Discovery and Chemical Systems Probing
A well-characterized molecule like this compound could be developed into a valuable chemical probe. By attaching fluorescent tags or affinity labels, researchers could use its derivatives to visualize and isolate its biological targets. The thiol group, in particular, offers a handle for click chemistry or other bioorthogonal reactions, facilitating the development of such probes.
These chemical tools would be instrumental in studying complex biological systems, allowing for the real-time tracking of the compound's distribution and target engagement within living cells or organisms. This could lead to new discoveries about fundamental biological processes and the identification of novel therapeutic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
